molecular formula C27H30O5S B14185426 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid CAS No. 872675-23-5

4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid

Cat. No.: B14185426
CAS No.: 872675-23-5
M. Wt: 466.6 g/mol
InChI Key: XJLSMGZHVBMVID-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, hydroxy groups, and phenylpentyl sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl phenyl ether in the presence of a base to form the intermediate 4-(2-hydroxy-3-phenoxypropoxy)benzoic acid. This intermediate is then reacted with 5-phenylpentyl thiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and phenoxy groups can form hydrogen bonds with target molecules, while the phenylpentyl sulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-3-phenoxypropoxy)benzoic acid: Lacks the phenylpentyl sulfanyl group, which may reduce its hydrophobic interactions.

    4-(2-Hydroxy-3-{4-[(5-phenylpentyl)oxy]phenoxy}propoxy)benzoic acid: Contains an ether linkage instead of a sulfanyl group, which may alter its reactivity and interactions.

Uniqueness

4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid is unique due to the presence of the phenylpentyl sulfanyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

872675-23-5

Molecular Formula

C27H30O5S

Molecular Weight

466.6 g/mol

IUPAC Name

4-[2-hydroxy-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid

InChI

InChI=1S/C27H30O5S/c28-23(19-31-24-12-10-22(11-13-24)27(29)30)20-32-25-14-16-26(17-15-25)33-18-6-2-5-9-21-7-3-1-4-8-21/h1,3-4,7-8,10-17,23,28H,2,5-6,9,18-20H2,(H,29,30)

InChI Key

XJLSMGZHVBMVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCSC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

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